molecular formula C14H19ClN2O4 B1419707 (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride CAS No. 1217444-22-8

(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Cat. No. B1419707
CAS RN: 1217444-22-8
M. Wt: 314.76 g/mol
InChI Key: QRUPZPVVRPOJKT-YDALLXLXSA-N
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Description

(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, also known as S-BMP-HCl, is a synthetic compound that has a wide range of scientific and medical applications. It is a white crystalline powder with a molecular weight of 365.91 g/mol and a melting point of 128-132°C. S-BMP-HCl has been studied extensively in recent years due to its potential use in drug delivery, drug design, and drug development. It is also used in laboratory experiments as a reagent or a substrate for biochemical reactions.

Scientific Research Applications

Synthesis of Alkyl Glycerophospholipids

This compound is utilized in the synthesis of alkyl glycerophospholipids, which are important components of cell membranes and have roles in cell signaling and metabolism . The ability to synthesize these molecules is crucial for studying their functions and developing lipid-based drug delivery systems.

Chiral Building Blocks in Organic Synthesis

The chiral nature of this compound makes it a valuable building block in stereoselective synthesis, which is essential for creating specific enantiomers of pharmaceuticals . This can lead to drugs with improved efficacy and reduced side effects.

Development of Anticancer Agents

Researchers have explored the use of this compound in the synthesis of potential anticancer agents . Its structural properties allow for the creation of novel molecules that can be tested for their ability to inhibit cancer cell growth.

Antibiotics Synthesis

The compound’s versatility in chemical reactions enables the synthesis of various antibiotic agents . By altering the molecular structure, scientists can develop new antibiotics to combat resistant bacteria.

Enzyme Inhibitor Production

Due to its reactive nature, this compound is used in the production of enzyme inhibitors . These inhibitors can regulate biological pathways and are used in the treatment of diseases like Alzheimer’s and Parkinson’s.

Research in Lipid Mediators

It serves as a precursor in the study of lipid mediators, which are compounds involved in inflammation and immune responses . Understanding these mediators can lead to new treatments for inflammatory diseases.

Biochemical Research

The compound is used in biochemical research to study the behavior of biologically active molecules . It can help in understanding the interaction between drugs and their targets.

Material Science

In material science, this compound can contribute to the development of new materials with specific optical or electronic properties due to its ability to form stable and complex structures .

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUPZPVVRPOJKT-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662618
Record name 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

CAS RN

1217444-22-8
Record name 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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